molecular formula C11H19N3O2S B2377238 {1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol CAS No. 2415634-92-1

{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol

Cat. No.: B2377238
CAS No.: 2415634-92-1
M. Wt: 257.35
InChI Key: FKNKZGMTDNKJMO-UHFFFAOYSA-N
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Description

{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol: is a complex organic compound that features a piperidine ring substituted with a methanol group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol typically involves multi-step organic reactions. One common approach is to start with the formation of the thiadiazole ring, followed by the introduction of the piperidine ring and the methanol group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.

    Methylcyclohexane: A saturated hydrocarbon with a cyclohexane ring and a methyl group.

Uniqueness

What sets {1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol apart from similar compounds is its unique combination of a thiadiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for a wide range of applications and interactions that are not typically observed with simpler compounds like cresol or methylcyclohexane.

Properties

IUPAC Name

[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-16-7-4-10-12-11(17-13-10)14-5-2-9(8-15)3-6-14/h9,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNKZGMTDNKJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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